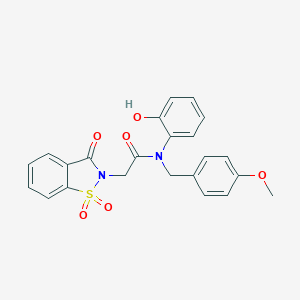
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as DBIBTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBIBTA is a heterocyclic compound that contains both a benzisothiazolone ring and a thiadiazole ring. In
作用机制
The exact mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammatory diseases such as arthritis and asthma. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to inhibit the growth of certain tumor cells and to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the main advantages of using 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory diseases and certain types of cancer. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit potent anti-inflammatory and anti-tumor properties, making it a promising candidate for further development as a drug. However, one of the limitations of using 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and related compounds. Another area of research is the exploration of the potential therapeutic applications of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in the treatment of inflammatory diseases and certain types of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide and to determine its potential side effects and toxicity in vivo.
合成方法
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a multi-step process that involves the reaction of several different chemical reagents. The first step involves the reaction of 2-aminobenzisothiazolone with ethyl chloroacetate to form N-(2-benzisothiazolyl)acetamide. This intermediate compound is then reacted with thiosemicarbazide to form N-(2-benzisothiazolyl)-N'-[5-ethyl-1,3,4-thiadiazol-2-yl]thiourea. Finally, the addition of hydrogen peroxide and acetic anhydride to this compound leads to the formation of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide.
科学研究应用
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
属性
分子式 |
C13H12N4O4S2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H12N4O4S2/c1-2-11-15-16-13(22-11)14-10(18)7-17-12(19)8-5-3-4-6-9(8)23(17,20)21/h3-6H,2,7H2,1H3,(H,14,16,18) |
InChI 键 |
PTOCRBNMWIXUJH-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
规范 SMILES |
CCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278647.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278649.png)

![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)



![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)